

An In-depth Technical Guide to 2-Bromocyclopentanol: Chemical Properties, Structure, and Reactivity

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Compound of Interest

Compound Name: *2-Bromocyclopentanol*

Cat. No.: *B1604639*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromocyclopentanol is a halogenated cyclic alcohol of significant interest in organic synthesis, serving as a versatile precursor for a variety of functionalized cyclopentane derivatives. This technical guide provides a comprehensive overview of the chemical properties, stereochemistry, synthesis, and reactivity of its cis and trans isomers. Detailed experimental protocols for stereoselective synthesis, tabulated spectral data, and mechanistic insights into its key reactions are presented to facilitate its application in research and development, particularly in the synthesis of novel therapeutic agents and complex molecular architectures.

Chemical Structure and Stereoisomerism

2-Bromocyclopentanol exists as two diastereomers: **cis-2-bromocyclopentanol** and **trans-2-bromocyclopentanol**. The spatial arrangement of the bromine and hydroxyl substituents on the cyclopentane ring dictates the isomer's chemical and physical properties.

- **trans-2-Bromocyclopentanol:** The bromine and hydroxyl groups are on opposite faces of the cyclopentane ring. This isomer can exist as a pair of enantiomers, **(1R,2R)-2-bromocyclopentanol** and **(1S,2S)-2-bromocyclopentanol**.

- **cis-2-Bromocyclopentanol:** The bromine and hydroxyl groups are on the same face of the cyclopentane ring. This isomer also exists as a pair of enantiomers, (1R,2S)-**2-bromocyclopentanol** and (1S,2R)-**2-bromocyclopentanol**.

The stereochemistry of **2-bromocyclopentanol** is crucial in determining the outcome of its reactions, particularly those involving nucleophilic substitution or elimination, where the relative positions of the functional groups influence reaction pathways and product formation.

Physicochemical Properties

The physical and chemical properties of **2-bromocyclopentanol** are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₉ BrO	[1][2][3][4]
Molecular Weight	165.03 g/mol	[1][2][3][4]
Boiling Point	Approximately 205.5 °C at 760 mmHg	
Density	Approximately 1.649 g/cm ³	
CAS Number (trans)	20377-79-1	[2][4]
CAS Number (cis)	28435-62-3	[1][3]

Synthesis of 2-Bromocyclopentanol

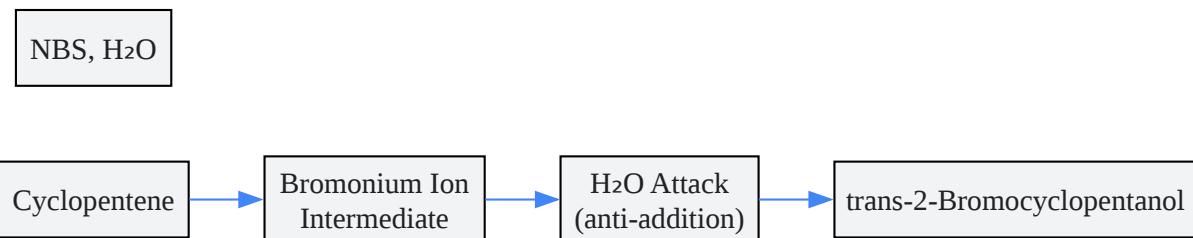
The stereoselective synthesis of cis- and trans-**2-bromocyclopentanol** is critical for their application in targeted organic synthesis. The primary methods involve the reaction of cyclopentene with a source of electrophilic bromine in the presence of water or the ring-opening of cyclopentene oxide.

Synthesis of trans-2-Bromocyclopentanol

The synthesis of the trans isomer is typically achieved through the reaction of cyclopentene with N-bromosuccinimide (NBS) in an aqueous medium. This reaction proceeds via a bromonium ion intermediate, which is then attacked by water in an anti-fashion, leading to the trans product.

Experimental Protocol: Synthesis of trans-2-Bromocyclopentanol

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve N-bromosuccinimide (1.1 equivalents) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and water.
- **Addition of Alkene:** Cool the solution to 0 °C in an ice bath and add cyclopentene (1.0 equivalent) dropwise while stirring.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with diethyl ether.
- **Purification:** Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.



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Synthesis of trans-2-Bromocyclopentanol.

Synthesis of cis-2-Bromocyclopentanol

The synthesis of the cis isomer is less direct. One potential route involves the ring-opening of cyclopentene oxide with a bromide source under conditions that favor syn-addition, though this is often challenging. A more common strategy involves multi-step sequences that allow for the introduction of the alcohol and bromide with the desired cis-stereochemistry.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and identification of the cis and trans isomers of **2-bromocyclopentanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts and coupling constants of the protons on C1 and C2 are diagnostic for distinguishing between the cis and trans isomers. In the trans isomer, the coupling constant between the protons on C1 and C2 is typically smaller than in the cis isomer due to the dihedral angle.

¹³C NMR: The chemical shifts of the carbon atoms, particularly C1 and C2, are also influenced by the stereochemistry of the substituents.

Predicted ¹H and ¹³C NMR Data

Isomer	Proton	Predicted ¹ H Chemical Shift (ppm)	Carbon	Predicted ¹³ C Chemical Shift (ppm)
trans	H-1 (CHOH)	~3.8 - 4.1	C-1 (CHOH)	~71 - 74
	H-2 (CHBr)	~4.0 - 4.3	C-2 (CHBr)	~55 - 60
cis	H-1 (CHOH)	~3.9 - 4.2	C-1 (CHOH)	~73 - 76
	H-2 (CHBr)	~4.1 - 4.4	C-2 (CHBr)	~58 - 63

Note: These are predicted values and may vary based on the solvent and other experimental conditions.[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **2-bromocyclopentanol** will exhibit characteristic absorption bands for the hydroxyl and carbon-bromine bonds.

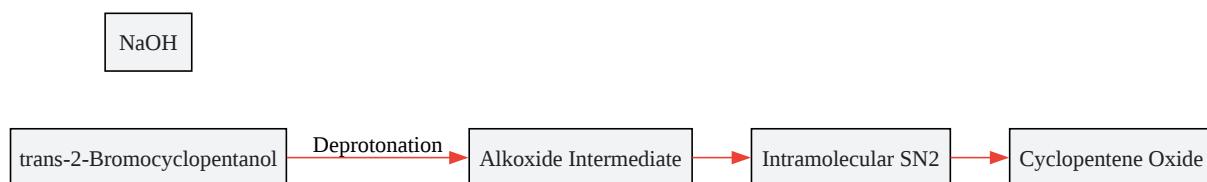
- O-H stretch: A broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$ is characteristic of the hydroxyl group.^[6]
- C-O stretch: A strong band in the region of $1000\text{-}1260\text{ cm}^{-1}$ corresponds to the carbon-oxygen single bond.^[7]
- C-Br stretch: A band in the region of $500\text{-}600\text{ cm}^{-1}$ is indicative of the carbon-bromine bond.^[7]

Reactivity and Mechanistic Pathways

2-Bromocyclopentanol undergoes a variety of reactions, making it a valuable intermediate in organic synthesis. The stereochemical outcome of these reactions is highly dependent on the starting isomer.

Reaction with Base (Intramolecular Williamson Ether Synthesis)

Treatment of **trans-2-bromocyclopentanol** with a strong base, such as sodium hydroxide, leads to the formation of cyclopentene oxide. This reaction proceeds through an intramolecular S_N2 reaction where the deprotonated hydroxyl group acts as a nucleophile and displaces the adjacent bromide. This reaction is a classic example of an intramolecular Williamson ether synthesis.



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Formation of cyclopentene oxide.

Reaction with Hydrogen Halides

The reaction of **2-bromocyclopentanol** with hydrogen halides, such as HBr, can lead to the formation of 1,2-dibromocyclopentane. The mechanism of this reaction can be complex and may involve the formation of a cyclic bromonium ion intermediate, similar to the one proposed in its synthesis. An optically active sample of **trans-2-bromocyclopentanol** reacts with concentrated aqueous HBr to give an optically inactive (racemic) **trans-1,2-dibromocyclopentane**.^[8]

Oxidation and Reduction Reactions

The hydroxyl group of **2-bromocyclopentanol** can be oxidized to a ketone, forming **2-bromocyclopentanone**, using common oxidizing agents like chromic acid.^[9] The reactivity of the carbon-bromine bond should be considered, as some strong oxidizing or reducing agents may affect it.

Grignard Reagent Formation

The carbon-bromine bond in **2-bromocyclopentanol** is not suitable for the direct formation of a Grignard reagent due to the presence of the acidic hydroxyl proton. The Grignard reagent would be quenched by the alcohol. Protection of the hydroxyl group is necessary before attempting to form the Grignard reagent.

Safety and Handling

2-Bromocyclopentanol is a halogenated organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.^[10]

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

- Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

2-Bromocyclopentanol, in both its cis and trans forms, is a valuable building block in organic synthesis. A thorough understanding of its chemical properties, stereochemistry, and reactivity is essential for its effective utilization in the development of new synthetic methodologies and the construction of complex molecular targets. This guide provides a foundational resource for researchers and scientists working with this important class of compounds.

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